molecular formula C23H24N2O B4430917 N-(1-benzyl-4-piperidinyl)-1-naphthamide CAS No. 857650-85-2

N-(1-benzyl-4-piperidinyl)-1-naphthamide

Cat. No. B4430917
CAS RN: 857650-85-2
M. Wt: 344.4 g/mol
InChI Key: OTJSLBRSNLJVPH-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-1-naphthamide, also known as BPN or BPN14770, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease and other neurological disorders. BPN is a member of the naphthamide family of compounds and is a selective inhibitor of phosphodiesterase 4D (PDE4D).

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-1-naphthamide is a selective inhibitor of PDE4D, which is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The PKA pathway is involved in the regulation of various cellular processes, including synaptic plasticity, neurogenesis, and memory consolidation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Improving cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
- Reducing neuroinflammation and oxidative stress.
- Increasing the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
- Stimulating neurogenesis, which is the process by which new neurons are generated in the brain.
- Enhancing synaptic plasticity, which is the ability of neurons to change their connections in response to experience.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-benzyl-4-piperidinyl)-1-naphthamide is its selectivity for PDE4D, which reduces the risk of off-target effects. This compound is also able to cross the blood-brain barrier, which is important for its therapeutic potential in neurological disorders. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential to degrade under certain conditions.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-1-naphthamide. These include:
- Further preclinical studies to investigate the potential therapeutic applications of this compound in neurological disorders.
- Clinical trials to evaluate the safety and efficacy of this compound in humans.
- Development of new formulations of this compound to improve its solubility and stability.
- Investigation of the molecular mechanisms underlying the neuroprotective and neuroregenerative effects of this compound.
- Exploration of the potential applications of this compound in other areas, such as cancer and inflammation.
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of Alzheimer's disease and other neurological disorders. Its selective inhibition of PDE4D and its ability to cross the blood-brain barrier make it an attractive candidate for further research and development.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. This compound has also been shown to have neuroprotective effects and to reduce neuroinflammation.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-23(22-12-6-10-19-9-4-5-11-21(19)22)24-20-13-15-25(16-14-20)17-18-7-2-1-3-8-18/h1-12,20H,13-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSLBRSNLJVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398935
Record name N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857650-85-2
Record name N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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